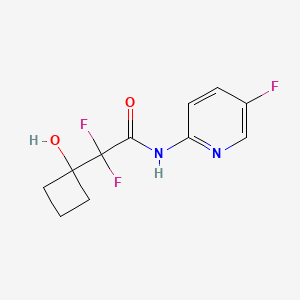![molecular formula C14H28N2O3S B6637215 [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)
[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol involves its interaction with specific receptors or enzymes in the body. As an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. As an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of specific signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. As an acetylcholinesterase inhibitor, the compound has been found to improve cognitive function in animal models of Alzheimer's disease. It has also been found to enhance muscle contraction and improve neuromuscular transmission. As an anti-inflammatory agent, this compound has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
実験室実験の利点と制限
The advantages of using [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol in lab experiments include its high purity and stability, as well as its well-documented mechanism of action. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several future directions for research on [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol. One potential direction is to further explore its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound could be studied as a ligand in metal-catalyzed reactions for the synthesis of novel compounds. Further research is needed to fully understand the potential applications and limitations of this compound in various fields of scientific research.
合成法
The synthesis of [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol involves the reaction of 1-azepan-1-ylsulfonyl chloride with 4-ethylpiperidine in the presence of a base. The resulting product is then reduced with sodium borohydride to obtain this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol has been found to have potential applications in various fields of scientific research. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use as a ligand in metal-catalyzed reactions.
特性
IUPAC Name |
[1-(azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3S/c1-2-14(13-17)7-11-16(12-8-14)20(18,19)15-9-5-3-4-6-10-15/h17H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCFJHNMXAHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)S(=O)(=O)N2CCCCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Hydroxymethyl)cyclopentyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637157.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637159.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2,6-dimethylbenzamide](/img/structure/B6637163.png)

![(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637179.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide](/img/structure/B6637184.png)
![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6637205.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)
